RS-25344 hydrochloride

Description

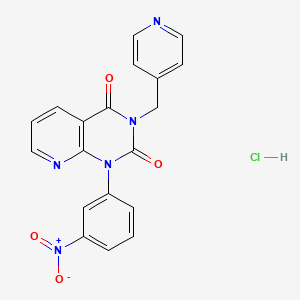

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RS-25344 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, RS-25344 modulates various cellular functions, particularly in immune and inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of RS-25344, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: PDE4 Inhibition

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4).[1][2][3][4] PDE4 is a key enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. By inhibiting PDE4, RS-25344 leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to the modulation of cellular responses. The anti-inflammatory effects of RS-25344 are largely attributed to the elevation of cAMP in immune cells, which can suppress the production of pro-inflammatory mediators.[1]

A noteworthy aspect of RS-25344's interaction with its target is the enhanced inhibition observed with the phosphorylated form of a specific PDE4 isoform, PDE-4D3. Phosphorylation of PDE-4D3 by PKA can increase the enzyme's sensitivity to inhibition by RS-25344 by approximately 100-fold.[3] This suggests a feedback mechanism where elevated cAMP levels, by activating PKA, prime the PDE4D3 enzyme for more potent inhibition by RS-25344, potentially leading to a more targeted and profound anti-inflammatory effect in cells where this pathway is active.[3]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound from available literature.

Table 1: Inhibitory Activity of RS-25344 against Phosphodiesterase Isoforms

| Enzyme Target | IC50 (nM) | Source |

| PDE4 | 0.28 - 0.3 | [1][3][4] |

| PDE1 | >100,000 | [1][3][4] |

| PDE2 | 160,000 | [3][4] |

| PDE3 | 330,000 | [3][4] |

Table 2: Functional Activity of RS-25344 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cellular Response | Stimulant | EC50 (nM) | Source |

| Inhibition of IL-5 release | Concanavalin A | 0.3 | [1] |

| Inhibition of TNF-α release | Lipopolysaccharide (LPS) | 5.4 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by RS-25344 and a general workflow for assessing its in vitro activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is based on the methods generally employed for determining the IC50 of PDE inhibitors.

-

Objective: To determine the concentration of RS-25344 that inhibits 50% of PDE4 activity.

-

Materials:

-

Recombinant human PDE4 enzyme.

-

This compound.

-

[3H]cAMP (radiolabeled cyclic AMP).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM β-mercaptoethanol).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the PDE4 enzyme to the assay buffer containing a specific concentration of RS-25344 or vehicle control.

-

Initiate the reaction by adding [3H]cAMP to a final concentration of 1 µM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling for 1 minute.

-

Cool the tubes on ice and add snake venom nucleotidase to convert the [3H]AMP product to [3H]adenosine. Incubate at 30°C for 10 minutes.

-

Add a slurry of anion-exchange resin to bind the unreacted [3H]cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant containing [3H]adenosine to a scintillation vial with scintillation cocktail.

-

Quantify the amount of [3H]adenosine using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of RS-25344 and determine the IC50 value by non-linear regression analysis.

-

Inhibition of Cytokine Release from Human PBMCs

This protocol describes the measurement of TNF-α and IL-5 release from peripheral blood mononuclear cells (PBMCs).

-

Objective: To determine the potency of RS-25344 in inhibiting the release of TNF-α and IL-5 from stimulated human PBMCs.

-

Materials:

-

Human peripheral blood.

-

Ficoll-Paque for PBMC isolation.

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum, penicillin, and streptomycin.

-

This compound.

-

Lipopolysaccharide (LPS) for TNF-α stimulation.

-

Concanavalin A for IL-5 stimulation.

-

96-well cell culture plates.

-

Human TNF-α and IL-5 ELISA kits.

-

-

Procedure:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of RS-25344 or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding either LPS (final concentration, e.g., 1 µg/mL) to measure TNF-α release or Concanavalin A (final concentration, e.g., 10 µg/mL) to measure IL-5 release.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plates and carefully collect the cell culture supernatant.

-

Measure the concentration of TNF-α or IL-5 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of RS-25344 and determine the EC50 value.

-

Eosinophil Chemotaxis Assay

This protocol outlines a method to assess the effect of RS-25344 on eosinophil migration.

-

Objective: To evaluate the inhibitory effect of RS-25344 on the chemotaxis of human eosinophils.

-

Materials:

-

Human peripheral blood from eosinophilic donors.

-

Eosinophil isolation kit (e.g., using immunomagnetic negative selection).

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5-8 µm pore size).

-

Chemoattractant (e.g., eotaxin or C5a).

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

-

Staining solution (e.g., Diff-Quik).

-

-

Procedure:

-

Isolate eosinophils from human peripheral blood.

-

Resuspend the purified eosinophils in HBSS with 0.1% BSA.

-

Pre-incubate the eosinophils with various concentrations of RS-25344 or vehicle control for 30 minutes at 37°C.

-

Place the chemoattractant in the lower wells of the chemotaxis chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the membrane, wipe off the non-migrated cells from the top surface, and fix and stain the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of RS-25344.

-

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating this compound in humans. The compound has primarily been used as a research tool to explore the role of PDE4 in various physiological and pathological processes.

Conclusion

This compound is a highly potent and selective inhibitor of PDE4. Its mechanism of action, centered on the elevation of intracellular cAMP, translates to significant anti-inflammatory effects in vitro, including the suppression of pro-inflammatory cytokine release and the inhibition of eosinophil chemotaxis. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic potential of PDE4 inhibitors.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pnas.org [pnas.org]

- 3. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008110793A1 - Piperidinones useful in the treatment of inflammation - Google Patents [patents.google.com]

RS-25344 Hydrochloride: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] This enzyme class plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, leading to a range of downstream cellular responses. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, key biological effects, and detailed experimental methodologies.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |

| CAS Number | 152815-28-6 | |

| Molecular Formula | C₁₉H₁₄ClN₅O₄ | |

| Molecular Weight | 411.8 g/mol | |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cAMP signaling cascade, responsible for the degradation of cAMP to AMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA).

Activated PKA can then phosphorylate a variety of intracellular proteins, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the regulation of gene expression, which in turn mediates various physiological responses, including the modulation of inflammatory processes.

Furthermore, the activity of certain PDE4 isoforms, such as PDE-4D3, can be enhanced by PKA-mediated phosphorylation. This creates a feedback loop where increased cAMP activates PKA, which in turn can sensitize PDE4 to inhibition by compounds like RS-25344, amplifying the overall cellular response.

Caption: The signaling pathway of this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| PDE4 | 0.28 | [3] |

| PDE1 | > 100,000 | [3] |

| PDE2 | 160,000 | [3] |

| PDE3 | 330,000 | [3] |

Table 2: In Vitro Functional Activity

| Assay | Cell Type | EC₅₀ (nM) | Reference |

| Inhibition of Concanavalin A-induced IL-5 release | Human PBMCs | 0.3 | |

| Inhibition of LPS-induced TNF-α release | Human PBMCs | 5.4 |

Pharmacokinetics and Metabolism

Currently, there is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further studies are required to fully characterize its pharmacokinetic profile.

Experimental Protocols

The following are representative, detailed protocols for key assays used to characterize the activity of this compound. These are synthesized from established methodologies and are not verbatim reproductions from the cited literature.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a radioenzymatic assay to determine the inhibitory activity of this compound against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, diluted this compound (or vehicle control), and recombinant PDE4 enzyme.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling for 1 minute.

-

Cool the tubes on ice and add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of anion exchange resin to bind the unreacted [³H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: Workflow for a PDE activity assay.

Eosinophil Chemotaxis Assay

This protocol describes a modified Boyden chamber assay to evaluate the effect of this compound on eosinophil migration.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

Chemoattractant (e.g., eotaxin or C5a)

-

Assay medium (e.g., RPMI with 0.1% BSA)

-

This compound stock solution (in DMSO)

-

Multi-well chemotaxis chamber (e.g., Transwell®) with a polycarbonate membrane (e.g., 5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate human eosinophils from fresh peripheral blood using a suitable method (e.g., negative selection with immunomagnetic beads).

-

Resuspend the purified eosinophils in the assay medium.

-

Pre-incubate the eosinophils with various concentrations of this compound or vehicle control at 37°C.

-

Add the chemoattractant to the lower wells of the chemotaxis chamber.

-

Place the membrane inserts into the wells.

-

Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.

-

Remove the inserts and discard the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

Caption: Workflow for an eosinophil chemotaxis assay.

Sperm Motility Assay

This protocol describes a method to assess the effect of this compound on sperm motility.

Materials:

-

Semen sample

-

Sperm washing medium (e.g., Ham's F-10)

-

This compound stock solution (in DMSO)

-

Microscope with a heated stage (37°C)

-

Counting chamber (e.g., Makler chamber)

-

Computer-Aided Sperm Analysis (CASA) system (optional)

Procedure:

-

Allow the semen sample to liquefy at room temperature for 30 minutes.

-

Perform a swim-up or density gradient centrifugation to select for motile sperm.

-

Resuspend the motile sperm fraction in the sperm washing medium.

-

Incubate the sperm suspension with various concentrations of this compound or vehicle control at 37°C.

-

At defined time points, load an aliquot of the sperm suspension into a pre-warmed counting chamber.

-

Assess sperm motility under the microscope. Categorize sperm as progressively motile, non-progressively motile, or immotile.

-

Alternatively, use a CASA system for an automated and more detailed analysis of motility parameters (e.g., velocity, linearity).

-

Calculate the percentage of motile sperm for each condition and compare the results to the control.

Caption: Workflow for a sperm motility assay.

Conclusion

This compound is a highly potent and selective PDE4 inhibitor that demonstrates significant biological activity in vitro. Its ability to modulate the cAMP signaling pathway makes it a valuable research tool for investigating the role of PDE4 in various physiological and pathological processes, particularly in the context of inflammation and cell motility. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

RS-25344 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, this compound modulates various cellular pathways, leading to a broad spectrum of anti-inflammatory and other physiological effects. This technical guide provides an in-depth overview of the mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to the study of this compound. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling cascade. It specifically hydrolyzes cAMP to adenosine 5'-monophosphate (5'-AMP), thus terminating its signaling activity. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This cascade ultimately leads to the modulation of gene expression, particularly the suppression of pro-inflammatory mediators.

This compound exerts its effects by selectively inhibiting PDE4, thereby increasing intracellular cAMP concentrations. This mechanism underlies its potent anti-inflammatory properties and other observed physiological activities.

Technical Guide: RS-25344 Hydrochloride, a Potent Phosphodiesterase 4 Inhibitor

Disclaimer: Initial research inquiries may incorrectly associate RS-25344 hydrochloride with 5-HT4 receptor agonism. This technical guide clarifies and confirms, based on available scientific literature, that RS-25344 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. All data and experimental protocols herein pertain to its well-established role as a PDE4 inhibitor.

Executive Summary

This compound is a small molecule compound identified as a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4). Its chemical name is 1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride. By selectively targeting the PDE4 enzyme, RS-25344 effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in modulating inflammatory responses. This mechanism of action confers significant anti-inflammatory properties, as demonstrated by its ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-5 from human peripheral blood mononuclear cells (PBMCs). This guide provides a comprehensive overview of the discovery, pharmacological profile, and experimental evaluation of this compound.

Discovery and Pharmacological Profile

The discovery of this compound emerged from research programs focused on identifying selective inhibitors of PDE4 for the treatment of inflammatory diseases. The pyrido[2,3-d]pyrimidine-2,4-dione scaffold serves as the core structure for this class of inhibitors.

RS-25344 is characterized by its exceptional potency, with an IC50 value of 0.3 nM for PDE4.[1] It exhibits high selectivity for PDE4 over other PDE families, such as PDE1, PDE2, and PDE3, where the IC50 values are greater than 100 µM.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of RS-25344 is particularly pronounced against the activated form of the PDE-4D3 isozyme, suggesting a potential for targeting specific conformations of the enzyme in inflammatory cells.

The functional consequence of PDE4 inhibition by RS-25344 is a reduction in the inflammatory response. In isolated human PBMCs, it has been shown to inhibit concanavalin A-induced IL-5 release and lipopolysaccharide (LPS)-induced TNF-α release with EC50 values of 0.3 nM and 5.4 nM, respectively.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound based on in vitro assays.

| Parameter | Target/Assay | Value | Reference |

| IC50 | Phosphodiesterase 4 (PDE4) | 0.3 nM | [1] |

| IC50 | Phosphodiesterase 1 (PDE1) | > 100 µM | [1] |

| IC50 | Phosphodiesterase 2 (PDE2) | > 100 µM | [1] |

| IC50 | Phosphodiesterase 3 (PDE3) | > 100 µM | [1] |

| EC50 | Concanavalin A-induced IL-5 release (human PBMCs) | 0.3 nM | [1] |

| EC50 | LPS-induced TNF-α release (human PBMCs) | 5.4 nM | [1] |

Synthesis of the Pyrido[2,3-d]pyrimidine-2,4-dione Core

A plausible synthetic route would involve:

-

N-Alkylation of 6-aminouracil: 6-aminouracil is first alkylated at the N3 position with 4-(chloromethyl)pyridine to introduce the pyridinylmethyl group.

-

Condensation Reaction: The resulting intermediate is then condensed with a derivative of 3-nitrophenylacetic acid, likely an activated form such as an acid chloride or ester, to form the pyridopyrimidine ring system. This step is often catalyzed by a base.

-

Cyclization: An intramolecular cyclization reaction, potentially acid-catalyzed, would then form the dione structure.

-

Salt Formation: Finally, treatment with hydrochloric acid would yield the hydrochloride salt, this compound.

It is important to note that this is a generalized representation, and the actual synthesis may involve different reagents, catalysts, and reaction conditions to optimize yield and purity.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of RS-25344 to inhibit the hydrolysis of cAMP by the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

This compound

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of diluted recombinant PDE4 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction and measure the fluorescence polarization using a plate reader.

-

Calculate the percent inhibition of PDE4 activity for each concentration of RS-25344 and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of LPS-Induced TNF-α Release from Human PBMCs

This assay assesses the functional anti-inflammatory activity of RS-25344 in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

This compound

-

RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours.

-

Centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release and determine the EC50 value.

Visualizations

PDE4 Signaling Pathway

References

RS-25344 Hydrochloride: A Technical Guide to its Selectivity for Phosphodiesterase 4D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of RS-25344 hydrochloride, a potent phosphodiesterase 4 (PDE4) inhibitor, with a particular focus on its interaction with the PDE4D subtype. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to support further research and development efforts in this area.

Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for the PDE4 enzyme family over other phosphodiesterase families. This selectivity is evident from the significant differences in the 50% inhibitory concentrations (IC50) against various PDE enzymes.

Table 1: IC50 Values of this compound Against a Panel of Phosphodiesterase (PDE) Families

| PDE Family | IC50 |

| PDE1 | >100 µM |

| PDE2 | 160 µM |

| PDE3 | 330 µM |

| PDE4 | 0.28 nM |

Data compiled from multiple sources.

The data clearly indicates that RS-25344 is a highly potent inhibitor of the PDE4 family, with its inhibitory activity being several orders of magnitude greater than for PDE1, PDE2, and PDE3.

Subtype Selectivity within the PDE4 Family

While RS-25344 is a pan-PDE4 inhibitor, evidence suggests a notable selectivity for the PDE4D isoform, particularly the long-form variants. This selectivity appears to be conferred by the N-terminal Upstream Conserved Regions (UCRs), specifically UCR2, which are present in the long isoforms of PDE4 enzymes.

Research has shown that the catalytic domain of PDE4D, when expressed in isolation, is significantly less sensitive to inhibition by RS-25344 (a 1463-fold decrease in sensitivity) compared to the full-length long isoform.[1] The reintroduction of the UCR2 domain restores this high sensitivity.[1] A similar, though less pronounced, effect has been observed with the PDE4A isoform, where the catalytic domain shows a 77-fold reduced affinity for RS-25344.[1] This suggests that the interaction of RS-25344 with the UCR2 domain is a key determinant of its high potency against long-form PDE4D.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound relies on robust biochemical assays. Below is a representative protocol for a phosphodiesterase inhibition assay to determine IC50 values.

Protocol: In Vitro Phosphodiesterase Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various phosphodiesterase enzymes.

2. Materials:

- Recombinant human phosphodiesterase enzymes (e.g., PDE4D)

- This compound

- [³H]-cAMP (radiolabeled substrate)

- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

- Snake venom nucleotidase (from Crotalus atrox)

- Anion-exchange resin (e.g., Dowex)

- Scintillation cocktail

- 96-well assay plates

- Scintillation counter

3. Procedure:

Signaling Pathways and Mechanism of Action

PDE4D is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By hydrolyzing cAMP to AMP, PDE4D terminates the signaling cascade initiated by the activation of adenylyl cyclase. The inhibition of PDE4D by RS-25344 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA).

PDE4D in the cAMP Signaling Pathway

The following diagram illustrates the central role of PDE4D in the cAMP signaling pathway and the effect of its inhibition by RS-25344.

Caption: The cAMP signaling pathway and the inhibitory action of RS-25344 on PDE4D.

This pathway highlights a feedback mechanism where PKA can phosphorylate and activate long isoforms of PDE4D, leading to a more rapid degradation of cAMP. The potent inhibition of PDE4D by RS-25344 disrupts this feedback loop, leading to a sustained elevation of cAMP and enhanced downstream signaling.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor.

Caption: A generalized workflow for the determination of inhibitor IC50 values.

References

The Selective PDE4 Inhibitor RS-25344 Hydrochloride: A Deep Dive into its Effects on cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, RS-25344 elevates its concentration, thereby modulating a wide array of downstream signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on cAMP signaling, with a focus on its mechanism of action, quantitative biochemical data, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Potent and Selective PDE4 Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the PDE4 enzyme. PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in the second messenger molecule cAMP, converting it to the inactive 5'-AMP. The inhibition of PDE4 by RS-25344 leads to an accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This targeted inhibition makes RS-25344 a valuable tool for studying the physiological roles of PDE4 and a potential therapeutic agent for a variety of inflammatory and neurological disorders.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Enzyme Target | IC50 (nM) | Cell/Tissue Source | Reference |

| PDE4 | 0.28 | Human Lymphocytes | [1][2] |

| PDE1 | > 100,000 | Not Specified | [1][2] |

| PDE2 | 160,000 | Not Specified | [1][2] |

| PDE3 | 330,000 | Not Specified | [1][2] |

Table 1: Inhibitory Potency of this compound against Phosphodiesterase Isoforms. This table clearly demonstrates the high selectivity of RS-25344 for PDE4 over other PDE families, with a potency that is several orders of magnitude greater.

| Cellular Response | EC50 (nM) | Cell Type | Stimulus | Reference |

| Inhibition of IL-5 release | 0.3 | Human PBMCs | Concanavalin A | Not directly cited |

| Inhibition of TNF-α release | 5.4 | Human PBMCs | Lipopolysaccharide (LPS) | Not directly cited |

Table 2: Functional Potency of this compound in Cellular Assays. This table highlights the functional consequences of PDE4 inhibition by RS-25344 in immune cells, demonstrating its anti-inflammatory potential.

Signaling Pathways Modulated by this compound

The elevation of intracellular cAMP by this compound triggers the activation of two major downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.

The PKA Pathway

PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, leading to a wide range of cellular responses, including regulation of gene expression, metabolism, and cell proliferation.

The Epac Pathway

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins. Activated Rap proteins, in turn, regulate various cellular processes, including cell adhesion, junction formation, and secretion.

The interplay between the PKA and Epac pathways is complex and cell-type specific, with potential for both synergistic and antagonistic interactions.

Figure 1: this compound Mechanism of Action. This diagram illustrates how RS-25344 inhibits PDE4, leading to increased cAMP levels and subsequent activation of PKA and Epac signaling pathways.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the effects of compounds like this compound. While the full text of the original research articles by Alvarez et al. (1995), Kaneko et al. (1995), and Bajpai et al. (2006) could not be accessed for this guide, the following sections provide detailed, generalized protocols for key experiments typically used to characterize PDE4 inhibitors.

PDE4 Inhibition Assay (In Vitro)

This protocol describes a common method to determine the in vitro potency of a compound against PDE4.

Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a non-fluorescent product by the PDE4 enzyme. The inhibition of this reaction by a test compound is quantified by measuring the change in fluorescence.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

This compound (or other test compounds)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 10 µL of the diluted PDE4 enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Detection: Measure the fluorescence polarization or intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for an in vitro PDE4 Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potency of this compound against the PDE4 enzyme.

Cell-Based cAMP Measurement Assay

This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to a PDE4 inhibitor.

Principle: Inhibition of PDE4 in whole cells leads to an accumulation of cAMP. This increase can be quantified using a variety of methods, including competitive immunoassays (ELISA) or reporter gene assays.

Materials:

-

Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Adenylyl cyclase activator (e.g., Forskolin)

-

cAMP assay kit (e.g., ELISA-based)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production. The concentration and duration of stimulation should be optimized for the specific cell type.

-

Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay method and a plate reader.

-

Data Analysis: Plot the measured cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Figure 3: Workflow for a Cell-Based cAMP Measurement Assay. This flowchart details the procedure for assessing the effect of this compound on intracellular cAMP levels.

Conclusion

This compound is a powerful and selective tool for the investigation of cAMP signaling. Its ability to potently inhibit PDE4 allows for the precise manipulation of intracellular cAMP levels, providing valuable insights into the roles of the PKA and Epac signaling pathways in a multitude of cellular processes. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies and to develop novel therapeutics targeting the cAMP signaling cascade. Further research into the specific downstream effects of RS-25344-mediated cAMP elevation in different cellular contexts will continue to expand our understanding of this critical second messenger system.

References

Unveiling the Potent and Selective Profile of RS-25344 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro efficacy, and functional effects on various cell types. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's characteristics.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells, as well as in the central nervous system and airway smooth muscle. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that can modulate a variety of cellular functions, including inflammation and cell motility. This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of PDE4.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the catalytic activity of PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates PKA. PKA activation initiates a cascade of phosphorylation events that ultimately result in the modulation of cellular responses. A noteworthy characteristic of RS-25344 is its significantly increased potency for the phosphorylated form of the PDE4D3 isoform, suggesting a preference for the activated state of the enzyme.[1]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified against various PDE isoforms and in cell-based assays. The data consistently demonstrate its high potency and selectivity for PDE4.

Table 1: In Vitro PDE Isoform Inhibition by this compound

| PDE Isoform | IC50 (nM) |

| PDE1 | >100,000 |

| PDE2 | 160,000 |

| PDE3 | 330,000 |

| PDE4 | 0.28 |

Data compiled from multiple sources.[1][2][3]

Table 2: Functional Inhibitory Activity of this compound

| Cell Type | Assay | Stimulus | Measured Effect | EC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-5 Release | Concanavalin A | Inhibition | 0.3 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Release | LPS | Inhibition | 5.4 |

Data from Cayman Chemical product information.[3]

Functional Effects

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines from immune cells. In human peripheral blood mononuclear cells (PBMCs), it effectively inhibits the release of Interleukin-5 (IL-5) and Tumor Necrosis Factor-alpha (TNF-α) induced by mitogenic or inflammatory stimuli.[3] This effect is a direct consequence of elevated intracellular cAMP levels, which interfere with the signaling pathways leading to cytokine gene transcription and protein synthesis.

Modulation of Sperm Motility

The compound has been shown to increase the progressive motility of spermatozoa in vitro.[1][2] PDE4 is a key regulator of cAMP levels within sperm, and its inhibition leads to an increase in parameters critical for fertilization, such as flagellar beat frequency and velocity.

Inhibition of Eosinophil Chemotaxis

This compound is an inhibitor of eosinophil chemotaxis.[1][2] Eosinophils play a central role in allergic inflammatory responses, and their recruitment to sites of inflammation is a critical step in the pathogenesis of allergic diseases. By elevating cAMP, RS-25344 interferes with the signaling cascades that govern eosinophil migration in response to chemoattractants.

Experimental Protocols

PDE Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of this compound against different PDE isoforms.

References

RS-25344 Hydrochloride: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound effectively modulates various cellular processes, demonstrating significant anti-inflammatory properties and effects on cell motility. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from foundational studies, detailed experimental protocols, and relevant signaling pathways, to support its application in basic research.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including inflammation, immune responses, and cell motility. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells, as well as in other cell types. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a dampening of pro-inflammatory responses and modulation of cellular functions.

This compound has emerged as a valuable research tool due to its high potency and selectivity for the PDE4 enzyme. This guide summarizes the core knowledge surrounding this compound to facilitate its effective use in a laboratory setting.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the catalytic activity of PDE4. This inhibition is highly selective for the PDE4 isozyme family over other PDE families. A noteworthy characteristic of RS-25344 is the enhanced inhibitory activity observed upon phosphorylation of the PDE4D3 isoform, suggesting a preference for the activated state of the enzyme.[1] This selective action leads to an elevation of cAMP levels in target cells, which then triggers downstream signaling cascades.

Signaling Pathway of PDE4 Inhibition in Immune Cells

The elevation of intracellular cAMP in immune cells, such as T-cells and monocytes, initiates a signaling cascade that ultimately suppresses inflammatory responses.

Caption: cAMP signaling pathway in immune cells and the inhibitory action of RS-25344.

Signaling Pathway in Spermatozoa Motility

In spermatozoa, the cAMP/PKA pathway is crucial for capacitation and motility. PDE4 isoforms, particularly PDE4A, are involved in regulating local cAMP concentrations necessary for these functions.

Caption: Role of cAMP and PDE4A in regulating sperm motility.

Quantitative Data

The following tables summarize the key in vitro inhibitory and cellular activities of this compound.

Table 1: In Vitro PDE Isozyme Inhibitory Activity

| PDE Isozyme | IC₅₀ (nM) |

| PDE4 | 0.28 - 0.3 |

| PDE1 | >100,000 |

| PDE2 | 160,000 |

| PDE3 | 330,000 |

Data compiled from multiple sources.[2][3][4]

Table 2: Cellular Anti-inflammatory Activity

| Assay | Cell Type | EC₅₀ (nM) |

| Concanavalin A-induced IL-5 Release | PBMCs | 0.3 |

| LPS-induced TNF-α Release | PBMCs | 5.4 |

Data from Cayman Chemical product information, citing primary literature.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for determining the IC₅₀ of this compound against PDE4.

Workflow Diagram:

Caption: General workflow for a PDE4 inhibition assay using fluorescence polarization.

Materials:

-

Recombinant human PDE4 enzyme

-

This compound

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Binding agent for phosphorylated substrate

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of the microplate.

-

Add 10 µL of diluted recombinant PDE4 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction and add the binding agent according to the manufacturer's instructions.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting software.

LPS-Induced TNF-α Release Assay in Human PBMCs

This protocol describes a method to assess the anti-inflammatory effect of this compound on primary human cells.

Workflow Diagram:

Caption: Workflow for measuring the inhibition of LPS-induced TNF-α release.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours.

-

Centrifuge the plate and carefully collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release and determine the EC₅₀ value.

Eosinophil Chemotaxis Assay

This protocol provides a general method for evaluating the effect of this compound on eosinophil migration.

Materials:

-

Isolated human eosinophils

-

Chemotaxis medium (e.g., RPMI with 0.1% BSA)

-

Chemoattractant (e.g., eotaxin)

-

This compound

-

Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 5 µm pores)

Procedure:

-

Isolate eosinophils from human peripheral blood.

-

Resuspend eosinophils in chemotaxis medium.

-

Pre-incubate the eosinophils with various concentrations of this compound or vehicle control.

-

Add the chemoattractant to the lower wells of the chemotaxis chamber.

-

Place the membrane over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the membrane, fix, and stain it.

-

Count the number of migrated cells in multiple high-power fields under a microscope.

-

Calculate the percent inhibition of chemotaxis for each concentration of this compound.

Sperm Motility Assay

This protocol outlines a basic method to assess the effect of this compound on sperm motility.[5]

Materials:

-

Semen sample

-

Sperm washing medium (e.g., Human Tubal Fluid medium)

-

This compound

-

Microscope with a heated stage (37°C)

-

Counting chamber (e.g., Makler chamber)

Procedure:

-

Allow the semen sample to liquefy at 37°C.

-

Perform a swim-up or density gradient centrifugation to select for motile sperm.

-

Resuspend the motile sperm fraction in the sperm washing medium.

-

Incubate the sperm suspension with various concentrations of this compound or vehicle control at 37°C.

-

At specified time points, place an aliquot of the sperm suspension in a counting chamber on the heated microscope stage.

-

Assess sperm motility, categorizing sperm as progressive, non-progressive, or immotile. This can be done manually or using a Computer-Aided Sperm Analysis (CASA) system.

-

Calculate the percentage of progressively motile sperm for each condition.

Conclusion

This compound is a potent and selective PDE4 inhibitor that serves as an invaluable tool for investigating the role of the cAMP signaling pathway in various biological processes. Its well-characterized inhibitory profile and demonstrated cellular activities make it a reliable compound for studies in inflammation, immunology, and reproductive biology. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific models. As with any experimental work, optimization of these protocols for specific cell types and conditions is recommended.

References

- 1. pnas.org [pnas.org]

- 2. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. AKAP3 Selectively Binds PDE4A Isoforms in Bovine Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RS-25344 Hydrochloride In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[2][4] By inhibiting PDE4, RS-25344 leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, notably those involved in inflammation. This application note provides detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition of PDE4 and its functional effects on cytokine release from human peripheral blood mononuclear cells (PBMCs).

Data Presentation

The in vitro potency and selectivity of this compound are summarized in the table below. The data demonstrates high affinity for PDE4 and significant selectivity over other PDE isoforms.

| Target | Assay Type | Value | Reference |

| PDE4 | Enzyme Inhibition | IC50 = 0.3 nM | [1] |

| PDE1 | Enzyme Inhibition | IC50 > 100 µM | [1] |

| PDE2 | Enzyme Inhibition | IC50 > 100 µM | [1] |

| PDE3 | Enzyme Inhibition | IC50 > 100 µM | [1] |

| Concanavalin A-induced IL-5 release in human PBMCs | Cell-based | EC50 = 0.3 nM | [1] |

| LPS-induced TNF-α release in human PBMCs | Cell-based | EC50 = 5.4 nM | [1] |

Signaling Pathway of PDE4 Inhibition

The signaling pathway affected by this compound is centered on the modulation of cAMP levels. In inflammatory cells, activation of G-protein coupled receptors (GPCRs) can stimulate adenylyl cyclase to produce cAMP from ATP. PDE4 enzymes hydrolyze cAMP to 5'-AMP, thus terminating its signaling. Inhibition of PDE4 by RS-25344 prevents this hydrolysis, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, such as the cAMP-responsive element-binding protein (CREB). This cascade ultimately leads to the suppression of pro-inflammatory gene transcription.

Experimental Protocols

Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of this compound against a purified recombinant PDE4 enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP (FAM-cAMP).

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4D)

-

FAM-cAMP substrate

-

This compound

-

Reference inhibitor (e.g., Roflumilast)

-

Assay Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.5)

-

DMSO

-

384-well, low-volume, black plates

-

Microplate reader capable of fluorescence polarization detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. A typical starting concentration is 1 mM, serially diluted to the picomolar range.

-

Assay Plate Preparation: Add 200 nL of the diluted compounds, reference inhibitor, or DMSO (for vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 10 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction. The final concentration of FAM-cAMP should be below the Km for the enzyme.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction (if necessary, depending on the kit) and read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the high (no enzyme) and low (vehicle control) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TNF-α Release Assay

This protocol measures the ability of this compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Reference inhibitor (e.g., Roflumilast)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound and the reference inhibitor in cell culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Prepare a solution of LPS in cell culture medium. Add LPS to the wells to a final concentration of 10 ng/mL to induce TNF-α production. Include unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for analysis.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

Data Analysis:

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow Visualization

References

- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS-25344 Hydrochloride in Animal Models

For research, scientific, and drug development professionals.

This document provides detailed application notes and proposed experimental protocols for the administration of RS-25344 hydrochloride in preclinical animal models. RS-25344 is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has been shown to modulate inflammatory responses.[3] These protocols are based on the known mechanism of action of RS-25344 and established methodologies for evaluating other PDE4 inhibitors in relevant animal models of inflammation.

Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP.[1][2] An elevation in intracellular cAMP levels activates Protein Kinase A (PKA) and other downstream effectors, leading to the suppression of pro-inflammatory mediator production and the relaxation of smooth muscle. The phosphorylation of the PDE-4D3 subtype has been shown to significantly increase the inhibitory potency of RS-25344.[4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of RS-25344. No in vivo quantitative data has been publicly reported.

| Target Enzyme | IC50 (nM) | Selectivity vs. Other PDEs | Reference |

| PDE4 | 0.3 | >100 µM for PDE1, PDE2, PDE3 | [1] |

| PDE4D3 (phosphorylated) | ~100-fold more sensitive | Not specified | [4] |

| Cellular Assay | EC50 (nM) | Cell Type | Reference |

| Concanavalin A-induced IL-5 release | 0.3 | Human PBMCs | [1] |

| LPS-induced TNF-α release | 5.4 | Human PBMCs | [1] |

Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a proposed study to evaluate the anti-inflammatory effects of this compound in a well-established model of acute inflammation.

Objective

To assess the dose-dependent efficacy of this compound in reducing acute inflammation in the carrageenan-induced rat paw edema model.

Materials

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Lambda-carrageenan (1% w/v in sterile saline)

-

Male Wistar rats (180-200 g)

-

Pletysmometer or digital calipers

-

Standard laboratory equipment (syringes, needles, etc.)

Experimental Workflow

Procedure

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle control

-

This compound (e.g., 1, 3, 10 mg/kg)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

-

Compound Administration:

-

Prepare a homogenous suspension of this compound in the vehicle.

-

Administer the assigned treatment orally (p.o.) or intraperitoneally (i.p.) to each animal.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of the carrageenan-injected paw immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Proposed Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Mice

This protocol outlines a proposed study to investigate the effect of this compound on lung inflammation.

Objective

To determine the efficacy of this compound in inhibiting LPS-induced neutrophil recruitment to the lungs in a mouse model.

Materials

-

This compound

-

Vehicle (e.g., sterile saline with 5% DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-10 weeks old)

-

Bronchoalveolar lavage (BAL) equipment

-

Cell counting materials (hemocytometer, microscope)

-

Reagents for cell differentiation staining (e.g., Diff-Quik)

Experimental Workflow

Procedure

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

-

Grouping: Randomize animals into treatment groups (n=6-8 per group):

-

Vehicle control + Saline challenge

-

Vehicle control + LPS challenge

-

This compound (e.g., 1, 3, 10 mg/kg) + LPS challenge

-

Positive control (e.g., Dexamethasone, 1 mg/kg) + LPS challenge

-

-

Compound Administration:

-

Administer the assigned treatment (e.g., orally or intraperitoneally).

-

-

LPS Challenge:

-

One hour after compound administration, lightly anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL saline) via the intranasal or intratracheal route. The saline challenge group receives sterile saline.

-

-

Bronchoalveolar Lavage (BAL):

-

At a predetermined time point after LPS challenge (e.g., 6, 24, or 48 hours), humanely euthanize the mice.

-

Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of sterile, ice-cold PBS (e.g., 3 x 0.5 mL).

-

-

Cell Analysis:

-

Centrifuge the collected BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils, macrophages, and lymphocytes.

-

-

Data Analysis:

-

Calculate the total number of neutrophils in the BAL fluid for each animal.

-

Determine the percentage inhibition of neutrophil recruitment for each treatment group compared to the vehicle + LPS group.

-

Perform statistical analysis (e.g., ANOVA with a post-hoc test).

-

Disclaimer

The experimental protocols provided are proposed methodologies based on the known pharmacological profile of this compound and standard practices for evaluating PDE4 inhibitors. As no specific in vivo studies for this compound have been publicly reported, these protocols should be considered as a starting point for study design. Researchers should conduct their own dose-ranging and tolerability studies to determine the optimal experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

References

Application Notes and Protocols for Dose-Response Studies with RS-25344 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating the activity of various downstream signaling pathways. Inhibition of PDE4 by RS-25344 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. These application notes provide a summary of the dose-response characteristics of this compound and detailed protocols for its in vitro evaluation.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of RS-25344 against Phosphodiesterase Isoforms

| Enzyme | IC50 (nM) |

| PDE4 | 0.3 |

| PDE1 | >100,000 |

| PDE2 | >100,000 |

| PDE3 | >100,000 |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of RS-25344 required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Biological Activity of RS-25344 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Assay | EC50 (nM) |

| Concanavalin A-induced IL-5 Release | 0.3 |

| LPS-induced TNF-α Release | 5.4 |

EC50 (Half-maximal effective concentration) values indicate the concentration of RS-25344 required to elicit 50% of the maximal response in the respective cellular assays.

Signaling Pathway

The mechanism of action of RS-25344 involves the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes.

Caption: Simplified signaling pathway of PDE4 inhibition by RS-25344.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of RS-25344 against the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

This compound

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

384-well black, low-volume microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration is 10 µM.

-

Assay Plate Preparation:

-

Add 5 µL of the diluted RS-25344 or vehicle control (assay buffer with DMSO) to the wells of a 384-well plate.

-

Include wells for "no enzyme" and "vehicle control" for data normalization.

-

-

Enzyme Addition:

-

Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration.

-

Add 10 µL of the diluted enzyme to each well (except for the "no enzyme" control wells).

-

Incubate for 10 minutes at room temperature.

-

-

Reaction Initiation:

-

Add 5 µL of the FAM-cAMP substrate to all wells to initiate the reaction.

-

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Data Acquisition: Measure fluorescence polarization using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of RS-25344 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the RS-25344 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: General workflow for the in vitro PDE4 inhibition assay.

LPS-Induced TNF-α Release Assay in Human PBMCs

This protocol describes a method to determine the EC50 of RS-25344 for the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Include unstimulated control wells (vehicle only).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification:

-

Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α release for each concentration of RS-25344 compared to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the RS-25344 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Concanavalin A-Induced IL-5 Release Assay in Human PBMCs

This protocol outlines a method to determine the EC50 of RS-25344 for the inhibition of Concanavalin A (Con A)-induced Interleukin-5 (IL-5) release from human PBMCs.

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Concanavalin A (Con A)

-

This compound

-

Human IL-5 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Stimulate the cells by adding Con A to a final concentration of 1-10 µg/mL (the optimal concentration should be determined empirically).

-

Include unstimulated control wells (vehicle only).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

IL-5 Quantification:

-